REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([O:6][CH3:7])([CH3:5])[CH3:4].C[CH:9](CO)[CH2:10][OH:11]>C1COCC1>[CH3:4][C:3]1([CH3:5])[O:6][CH2:7][CH:9]([CH2:10][OH:11])[CH2:1][O:2]1
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CO)CO
|
Name
|
PTSA monohydrate
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |